ethyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate ethyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1334371-17-3
VCID: VC4804253
InChI: InChI=1S/C13H16N2O2S/c1-4-17-11(16)7-15-10-6-8(2)5-9(3)12(10)18-13(15)14/h5-6,14H,4,7H2,1-3H3
SMILES: CCOC(=O)CN1C2=CC(=CC(=C2SC1=N)C)C
Molecular Formula: C13H16N2O2S
Molecular Weight: 264.34

ethyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate

CAS No.: 1334371-17-3

Cat. No.: VC4804253

Molecular Formula: C13H16N2O2S

Molecular Weight: 264.34

* For research use only. Not for human or veterinary use.

ethyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate - 1334371-17-3

Specification

CAS No. 1334371-17-3
Molecular Formula C13H16N2O2S
Molecular Weight 264.34
IUPAC Name ethyl 2-(2-imino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate
Standard InChI InChI=1S/C13H16N2O2S/c1-4-17-11(16)7-15-10-6-8(2)5-9(3)12(10)18-13(15)14/h5-6,14H,4,7H2,1-3H3
Standard InChI Key RIGAKHRKJGBBAI-UHFFFAOYSA-N
SMILES CCOC(=O)CN1C2=CC(=CC(=C2SC1=N)C)C

Introduction

Synthesis Methods

Synthesizing compounds similar to ethyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate often involves multi-step reactions that include condensation reactions or one-pot procedures for forming thiazole derivatives . For instance:

StepReaction TypeReagents
InitialBrominationα-active methylene ketones + N-bromosuccinimide
IntermediateThiocyanationPotassium thiocyanate
FinalCondensationPrimary amine

These methods are adaptable for various substituents on the benzothiazole core.

Potential Applications

Benzo[d]thiazoles are known for their diverse biological activities, including antimicrobial, anticancer properties , and as intermediates in pharmaceutical synthesis . While specific data on ethyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is lacking, related compounds have shown promise in these areas:

Biological Activities

  • Anticancer Properties: Some benzothiazoles exhibit cytotoxic effects against cancer cell lines.

    • Example: Aromatic ring activating groups enhance cytotoxicity.

    • Compound: IC50=concentration required for 50% inhibition\text{IC}_{50} = \text{concentration required for }50\% \text{ inhibition}

    The actual IC50 values would depend on experimental conditions not specified here.

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